molecular formula C14H18N2O2S B4412574 N-(2-ethylphenyl)-2-(3-oxo-2-thiomorpholinyl)acetamide

N-(2-ethylphenyl)-2-(3-oxo-2-thiomorpholinyl)acetamide

Cat. No. B4412574
M. Wt: 278.37 g/mol
InChI Key: GSPCXFMOQXEVAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethylphenyl)-2-(3-oxo-2-thiomorpholinyl)acetamide, also known as EPTA, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. EPTA belongs to the class of thiomorpholine derivatives and is structurally similar to the well-known drug, thalidomide. In

Mechanism of Action

The exact mechanism of action of N-(2-ethylphenyl)-2-(3-oxo-2-thiomorpholinyl)acetamide is not fully understood. However, studies have suggested that this compound may exert its antitumor activity through the inhibition of NF-κB signaling pathway. NF-κB is a transcription factor that plays a crucial role in the regulation of various cellular processes, including cell survival, inflammation, and immune response. Inhibition of NF-κB signaling pathway by this compound leads to the downregulation of various genes involved in cell proliferation, angiogenesis, and metastasis.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. Studies have reported that this compound can induce apoptosis in cancer cells by activating caspase-3 and caspase-9. This compound has also been shown to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases. Additionally, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(2-ethylphenyl)-2-(3-oxo-2-thiomorpholinyl)acetamide in lab experiments is its high potency. Studies have reported that this compound has antitumor activity at nanomolar concentrations, making it an attractive candidate for cancer treatment. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on N-(2-ethylphenyl)-2-(3-oxo-2-thiomorpholinyl)acetamide. One of the areas of interest is the development of this compound analogs with improved solubility and pharmacokinetic properties. Another area of interest is the exploration of the potential of this compound as a combination therapy with other chemotherapeutic agents. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to identify potential biomarkers for predicting response to this compound treatment.
Conclusion
In conclusion, this compound is a synthetic compound that has shown promising results in various scientific research applications, particularly in cancer treatment. This compound exerts its antitumor activity through the inhibition of NF-κB signaling pathway, leading to the downregulation of various genes involved in cell proliferation, angiogenesis, and metastasis. This compound has several biochemical and physiological effects, including induction of apoptosis, inhibition of migration and invasion of cancer cells, and anti-inflammatory effects. While this compound has several advantages in lab experiments, its low solubility in water remains a limitation. There are several future directions for the research on this compound, including the development of this compound analogs with improved solubility and pharmacokinetic properties, exploration of the potential of this compound as a combination therapy, and further elucidation of its mechanism of action.

Scientific Research Applications

N-(2-ethylphenyl)-2-(3-oxo-2-thiomorpholinyl)acetamide has shown promising results in various scientific research applications. One of the primary areas of interest is cancer treatment. Studies have shown that this compound has antitumor activity against various cancer cell lines, including breast, lung, and prostate cancer cells. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.

properties

IUPAC Name

N-(2-ethylphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2S/c1-2-10-5-3-4-6-11(10)16-13(17)9-12-14(18)15-7-8-19-12/h3-6,12H,2,7-9H2,1H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSPCXFMOQXEVAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CC2C(=O)NCCS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24787408
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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